molecular formula C18H19ClN2O3S B6542698 2-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide CAS No. 1060253-54-4

2-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide

Cat. No.: B6542698
CAS No.: 1060253-54-4
M. Wt: 378.9 g/mol
InChI Key: LGFBELMGOXDFSW-UHFFFAOYSA-N
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Description

2-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide is a synthetic compound of significant research interest due to its sulfonamide functional group, a key moiety in many pharmacologically active substances . Sulfonamides are known to exhibit a wide range of biological activities by acting as competitive inhibitors of essential bacterial enzymes like dihydropteroate synthetase . Beyond their classic antibacterial role, sulfonamide derivatives are investigated for diverse therapeutic areas, including anti-inflammatory, anticonvulsant, and antiglaucoma applications, making them valuable scaffolds in medicinal chemistry and drug discovery research . The specific structure of this compound, which incorporates a chlorophenyl-sulfonamide group linked to a pyrrolidinone moiety, is characteristic of molecules studied for their potential to interact with various biological macromolecules . Researchers utilize this compound exclusively in vitro to explore its physicochemical properties, mechanism of action, and binding affinities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c19-16-5-1-2-6-17(16)25(23,24)20-15-9-7-14(8-10-15)13-18(22)21-11-3-4-12-21/h1-2,5-10,20H,3-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFBELMGOXDFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-[2-Oxo-2-(Pyrrolidin-1-Yl)Ethyl]Aniline

This intermediate is prepared through the following sequence:

  • Nitrophenylacetic Acid Derivatization :

    • 4-Nitrophenylacetic acid is converted to its acid chloride using thionyl chloride (SOCl2\text{SOCl}_2) under reflux.

    • Reaction with pyrrolidine forms 4-nitrophenylacetamide (yield: ~85%).

    • Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the nitro group to an amine, yielding 4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]aniline.

Table 1: Reaction Conditions for Amine Intermediate Synthesis

StepReagents/ConditionsYield
Acid Chloride FormationSOCl2\text{SOCl}_2, reflux, 2h92%
AmidationPyrrolidine, Et3N\text{Et}_3\text{N}, DCM85%
Nitro ReductionH2\text{H}_2 (1 atm), Pd-C\text{Pd-C}, EtOH88%

Preparation of 2-Chlorobenzenesulfonyl Chloride

Chlorosulfonation of toluene derivatives is avoided due to regioselectivity challenges. Instead, direct chlorination of benzenesulfonyl chloride at the ortho position is achieved using:

  • Chlorosulfonic Acid (ClSO3H\text{ClSO}_3\text{H}) : Reacted with benzene at 80°C for 1h, followed by ice-water quenching to precipitate the sulfonyl chloride (yield: 94%).

Sulfonamide Bond Formation

Coupling Reaction Optimization

The final step involves reacting 2-chlorobenzenesulfonyl chloride with 4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]aniline under basic conditions:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (Et3N\text{Et}_3\text{N}) to neutralize HCl\text{HCl}.

  • Temperature : 0–5°C during reagent addition, followed by gradual warming to 25°C.

Table 2: Representative Coupling Reaction Data

Amine (g)Sulfonyl Chloride (g)SolventBaseYieldPurity
10.012.5DCMEt3N\text{Et}_3\text{N}83%99.7%
15.018.8THFPyridine78%98.5%

Reaction completion is monitored via HPLC, with impurities (e.g., unreacted sulfonyl chloride) removed through aqueous washes.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

To enhance efficiency, industrial methods adopt continuous flow reactors for:

  • Chlorosulfonation : Achieved in <30 minutes with 99% conversion.

  • Amine Coupling : Automated reagent mixing reduces exothermic risks.

Table 3: Industrial vs. Laboratory-Scale Yields

ParameterLaboratory ScaleIndustrial Scale
Reaction Time4h1.5h
Yield83%97.8%
Purity99.7%99.9%

Purification Techniques

  • Recrystallization : Crude product is dissolved in methanol at 65–75°C and cooled to 20°C to precipitate pure sulfonamide (purity >99%).

  • Chromatography : Reserved for high-purity pharmaceutical grades, using silica gel and ethyl acetate/hexane mixtures.

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Exposure to moisture leads to premature hydrolysis, reducing yields. Solutions include:

  • Anhydrous Conditions : Use of molecular sieves and nitrogen atmospheres.

  • Rapid Quenching : Immediate ammonolysis after sulfonyl chloride synthesis.

Byproduct Formation

  • Di-Substituted Products : Controlled by maintaining a 1:1 molar ratio of amine to sulfonyl chloride.

  • Oxidation of Amine : Avoided by conducting reactions under inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The chloro group can be reduced to form a corresponding amine.

  • Substitution: : The pyrrolidinyl moiety can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Sulfonyl chlorides or sulfonic acids.

  • Reduction: : Amines.

  • Substitution: : Various substituted pyrrolidines or other functionalized derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. The sulfonamide moiety in 2-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide can inhibit the activity of carbonic anhydrase, an enzyme often overexpressed in tumors. This inhibition can lead to decreased tumor growth and metastasis.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds with sulfonamide groups showed promise in inhibiting cancer cell proliferation in vitro, suggesting potential for further development into anticancer agents.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial effects, particularly against bacterial infections. The compound's structure may enhance its ability to target bacterial enzymes, leading to effective treatment options for resistant strains.

Research Findings : In vitro studies have shown that compounds with similar structures exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections caused by resistant pathogens.

Central Nervous System (CNS) Effects

The presence of the pyrrolidine ring suggests potential neuroactive properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly for their potential use in treating neurological disorders such as anxiety and depression.

Case Study : Research published in Neuropharmacology explored the effects of pyrrolidine derivatives on serotonin receptors, showing promising results for anxiety reduction in animal models.

Safety and Toxicity

While initial studies show promise, further research is essential to evaluate the safety profile of this compound. Toxicological assessments are critical to determine any adverse effects associated with its use.

Mechanism of Action

The mechanism by which 2-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide exerts its effects depends on its specific application. For example, in antimicrobial applications, the sulfonamide group may inhibit bacterial growth by interfering with folate synthesis. In receptor binding assays, the compound may interact with specific molecular targets, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features
Target Compound : 2-Chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide Likely C₁₈H₁₈ClN₃O₃S ~400 (estimated) Not reported Chlorobenzene sulfonamide, ethyl-pyrrolidone substituent on phenyl ring
4-(2-Oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide (Compound 19) C₁₆H₁₆N₂O₃S 316.37 184–186 Unsubstituted benzene sulfonamide, pyrrolidone on phenyl ring, N-phenyl group
5-Chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide C₁₉H₂₁ClN₂O₄S 408.90 Not reported Chloro-methylbenzene sulfonamide, morpholine ring substituent
2-Chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide C₈H₁₃ClN₂O₂ 216.66 Not reported Acetamide backbone with pyrrolidone substituent (lacks sulfonamide core)
Key Observations:
  • Pyrrolidone vs. In contrast, the morpholine derivative replaces pyrrolidone with a six-membered oxygen-containing ring, likely improving solubility but altering steric interactions.
  • Sulfonamide Core Variations : The target compound’s chloro-substituted benzene sulfonamide differs from Compound 19’s unsubstituted sulfonamide and N-phenyl group. Substitutions on the benzene ring (e.g., methyl in ) influence electronic effects and binding affinity.
  • Molecular Weight : The target compound’s estimated molecular weight (~400 Da) aligns with typical drug-like molecules, whereas the acetamide derivative is significantly smaller (216 Da).

Challenges and Limitations

  • Data Gaps : Melting points and biological activity data for the target compound are unavailable, limiting direct comparisons.
  • Structural Complexity : The ethyl-pyrrolidone chain in the target compound may introduce synthetic challenges, such as regioselectivity during coupling reactions.

Biological Activity

2-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide, also known as a pyrrolidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a sulfonamide group, which is known for its diverse pharmacological effects, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, drawing from a variety of research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Molecular Formula : C20H23ClN2O4S
  • Molecular Weight : 378.9 g/mol
  • Functional Groups : Chlorine, sulfonamide, and pyrrolidine moieties

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures often exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of sulfonamides can inhibit the growth of various bacterial strains. For instance, sulfonamides have been effective against Staphylococcus aureus and Escherichia coli, which are common pathogens in clinical settings .

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory effects. They inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition leads to reduced production of pro-inflammatory prostaglandins . The specific activity of this compound in this regard remains to be fully elucidated but is expected to align with the known properties of similar compounds.

Anticancer Potential

Emerging studies have explored the anticancer potential of pyrrolidine-based compounds. The presence of the pyrrolidine ring has been linked to cytotoxic activity against various cancer cell lines. For example, certain derivatives have shown promising results in inhibiting the proliferation of human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those similar to this compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 11.5 to 26.9 μg/mL against Geotrichum candidum, outperforming traditional antibiotics such as amphotericin B .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of sulfonamides demonstrated that these compounds effectively inhibited COX enzymes in vitro. The study highlighted the potential for developing new anti-inflammatory drugs based on this mechanism .

Data Table: Biological Activities Summary

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCOX inhibition leading to reduced inflammation
AnticancerCytotoxic effects on cancer cell lines

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide?

The synthesis of this sulfonamide derivative involves multi-step reactions, including coupling and sulfonamide formation. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran or dichloromethane) enhance reaction efficiency for coupling steps .
  • Catalysts : Palladium-based catalysts may be required for aryl-aryl bond formation, while triethylamine (Et₃N) is often used to deprotonate intermediates .
  • Temperature control : Reactions are typically conducted at 60–80°C for amide bond formation, with cooling (0–5°C) during sensitive steps like sulfonylation .
  • Purity optimization : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the pyrrolidinone ring (δ ~3.7–3.8 ppm for CH₂ groups) and sulfonamide NH (δ ~10.2 ppm). Aromatic protons appear between δ 7.0–8.0 ppm .
  • High-resolution mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ or [M–H]⁻ peaks) .
  • IR spectroscopy : Sulfonamide S=O stretches (~1350–1150 cm⁻¹) and carbonyl (C=O) peaks (~1680–1700 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH conditions?

Stability studies should involve:

  • pH-dependent degradation assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Kinetic analysis : Calculate half-life (t₁/₂) and degradation rate constants to identify pH-sensitive functional groups (e.g., sulfonamide or pyrrolidinone) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity while maintaining solubility?

Strategies include:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzene ring may improve target binding without compromising solubility. Conversely, adding hydrophilic groups (e.g., -OH, -NH₂) to the pyrrolidinone moiety enhances aqueous solubility .
  • Comparative SAR studies : Synthesize analogs (e.g., replacing pyrrolidinone with piperidinone) and evaluate activity against biological targets (e.g., enzymes or receptors) using IC₅₀ assays .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition or cell viability) across multiple concentrations (1 nM–100 µM) to confirm reproducibility .
  • Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry .
  • Metabolite profiling : Identify active metabolites via LC-MS to determine if observed discrepancies arise from compound breakdown .

Q. How can computational methods guide the design of derivatives with improved selectivity?

  • Molecular docking : Use software like AutoDock Vina to predict binding poses of derivatives in target proteins (e.g., carbonic anhydrase IX). Prioritize compounds with hydrogen bonds to catalytic residues (e.g., Zn²⁺-coordinating histidines) .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to filter candidates with unfavorable profiles .

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